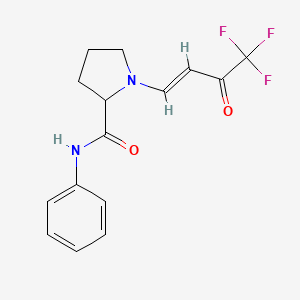

(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Description

The compound (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide backbone substituted with a phenyl group at the amide nitrogen and a conjugated enone system bearing a trifluoromethyl group. The (E)-configured enone may enhance reactivity or binding specificity due to its planar geometry and electrophilic β-carbon.

Properties

IUPAC Name |

N-phenyl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c16-15(17,18)13(21)8-10-20-9-4-7-12(20)14(22)19-11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H,19,22)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYGEJKLJAIPRZ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenyl group and a trifluoroenone moiety. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research into the mechanisms by which this compound exerts its biological effects has identified several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and inflammation.

- Antioxidative Properties : Similar compounds have demonstrated antioxidative activity by scavenging free radicals and reducing oxidative stress in cellular environments.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

- Cell Viability Assays : Compounds structurally similar to this compound showed significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in models of chronic inflammation.

Antioxidant Activity

The antioxidative potential of similar compounds has been noted in various studies. The ability to reduce oxidative stress markers suggests that this compound could be beneficial in conditions characterized by oxidative damage.

Case Studies

A recent study highlighted the use of analogs of this compound in treating inflammatory diseases. In an animal model of arthritis:

- Treatment Group : Mice treated with the compound showed a significant reduction in joint swelling and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Substituent Variations at the Amide Nitrogen

- N-(4-ethoxyphenyl) Analogue : Replaces phenyl with 4-ethoxyphenyl, introducing an electron-donating ethoxy group. This modification likely improves aqueous solubility and alters electronic interactions with targets (e.g., enhanced hydrogen bonding via the ether oxygen) .

| Feature | Target Compound | N-(4-ethoxyphenyl) Analogue |

|---|---|---|

| Substituent | Phenyl | 4-Ethoxyphenyl |

| Lipophilicity (logP) | Higher (predicted) | Lower (ethoxy increases polarity) |

| Solubility | Moderate | Improved |

Modifications on the Pyrrolidine Ring and Side Chains

- Target Compound : Lacks additional substituents on the pyrrolidine ring, favoring conformational flexibility.

- Thiazole-Containing Derivatives (Patent Examples): Example 3: (2S,4R)-N-(4-(4-cyclopropylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide includes a hydroxy group at C4, a thiazole ring, and an isoindolinone-acylated side chain. Example 4: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide introduces a methylthiazole and a branched acyl group, which may optimize pharmacokinetic properties (e.g., reduced clearance) .

| Feature | Target Compound | Example 3 (Patent) | Example 4 (Patent) |

|---|---|---|---|

| Pyrrolidine Substituents | None | C4-hydroxy, isoindolinone acyl | C4-hydroxy, acetamido-butanoyl |

| Aromatic Moieties | Phenyl | Cyclopropylthiazole-benzyl | Methylthiazole-benzyl |

| Molecular Weight | ~330 g/mol (predicted) | ~600 g/mol (estimated) | ~550 g/mol (estimated) |

| Therapeutic Potential | Lead compound (simpler) | Optimized for target engagement | Enhanced bioavailability |

Role of the Trifluoro-3-oxobut-1-enyl Group

The trifluoro-3-oxobut-1-enyl moiety is conserved across analogues, including the target compound and the N-(4-ethoxyphenyl) derivative . This group contributes to:

- Electrophilicity : The α,β-unsaturated carbonyl system may undergo Michael addition reactions, relevant in covalent inhibitor design.

- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, prolonging half-life.

- Steric Effects : The bulky CF₃ group may influence binding pocket accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.